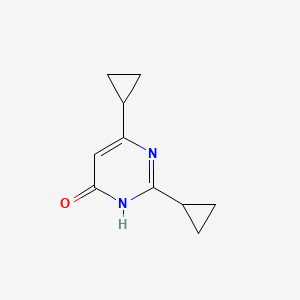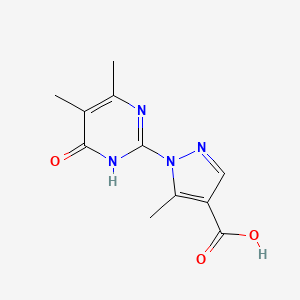
2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid
説明
2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid, also known as 4-hydroxy thiazole-4-carboxylic acid (4-HTCA), is an important intermediate in the synthesis of various biologically active compounds. It is a carboxylic acid with a hydroxyl group attached to the thiazole ring. 4-HTCA is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has been studied for its potential applications in various scientific fields, such as biochemistry, physiology, and pharmacology.
科学的研究の応用
Biomedical Applications
A study by Hoveyda, Karunaratne, and Orvig (1992) highlights the synthesis of multidentate ligands based on 2-(2′-hydroxyphenyl)-2-thiazoline functionality. These were synthesized for biomedical applications by forming amide linkages in 2-(2′-hydroxyphenyl)-2-thiazoline-4-carboxylic acid with various polyamines (Hoveyda, Karunaratne, & Orvig, 1992).
Spectroscopic and Fluorophore Studies
Lambert et al. (2000) explored phenyl-2-thiazoline fluorophores for selective Al3+ detection, potentially useful in studying intracellular Al3+. Their research included 2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid and related ligands, demonstrating significant UV-visible absorbance changes upon Al3+ coordination (Lambert et al., 2000).
Fluorescence Properties
Kammel et al. (2019) studied the fluorescence properties of substituted 2-aryl-4-hydroxy-5-(2′-aminophenyl)-1,3-thiazoles. Their research indicated that the presence of a 2′-amino group influences fluorescence quantum yields, providing insights into fluorescence mechanisms in such compounds (Kammel et al., 2019).
Anticancer Activity
Bilgiçli et al. (2021) synthesized tetra-substituted metallophthalocyanines using derivatives of 2-(2-hydroxyphenyl)thiazolidine-4-carboxylic acid. These compounds were studied for their anticancer activity on various cancer cell lines, demonstrating potential in cancer therapy (Bilgiçli et al., 2021).
Antihypertensive Agent Analysis
Suzuki, Akasaka, and Meguro (1984) analyzed the antihypertensive agent SA-446, a derivative of 2-(2-Hydroxyphenyl)-4-thiazolidine carboxylic acid. They used high-performance liquid chromatography for this purpose, contributing to analytical methods in pharmaceutical research (Suzuki, Akasaka, & Meguro, 1984).
Fungicidal and Antivirus Activity
Fengyun et al. (2015) designed and synthesized a series of 2-amino-1,3-thiazole-4-carboxylic acid derivatives, evaluating their fungicidal and antivirus activities. This research contributes to the development of new strategies for controlling fungi and viruses (Fengyun et al., 2015).
Corrosion Inhibition
Chaitra et al. (2016) studied the anti-corrosion potential of thiazole hydrazones derived from 4-methoxy-phenyl-thiazole-2-carboxylic acid. Their research focused on protecting mild steel in acidic media, combining electrochemical and quantum chemical methods for insights into corrosion inhibition (Chaitra et al., 2016).
Luminescence and Complex-Forming Properties
Vasin, Koldaeva, and Perevalov (2013) synthesized analogs of 2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid to study their luminescence and complex-forming properties. Their research provides insights into the structural dependencies of these properties (Vasin, Koldaeva, & Perevalov, 2013).
特性
IUPAC Name |
2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKMZPAUCUGNFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid | |
CAS RN |
36705-82-5 | |
| Record name | 2-(4-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

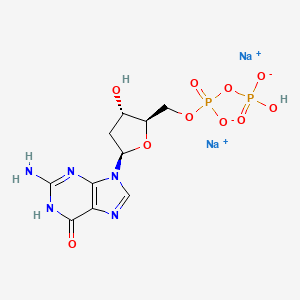
![2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride](/img/structure/B1436679.png)
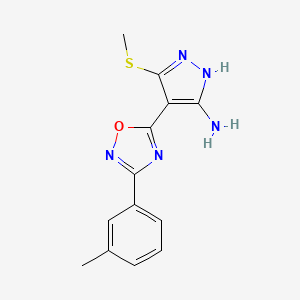

![4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B1436684.png)
![7-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1436686.png)
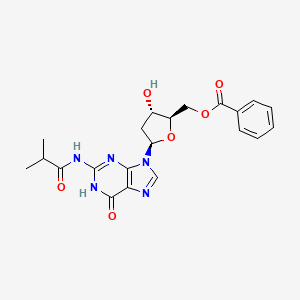

![4-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]morpholine-2-carboxylic acid dihydrochloride](/img/structure/B1436691.png)
![3-{[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1436693.png)
![1-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436694.png)
![6-methyl-1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436695.png)
